Predicted pKa and Aqueous Speciation Compared to Unsubstituted Phenylboronic Acid
The predicted pKa of 3‑(2‑cyanoethylaminocarbonyl)phenylboronic acid is 7.82 ± 0.10 , which is approximately one log unit lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8) [1]. This shift toward neutrality means that a greater fraction of the compound exists in the reactive trigonal boronic acid form at physiological or mildly basic coupling conditions, potentially enhancing transmetalation efficiency in Suzuki reactions without requiring strong base.
| Evidence Dimension | Predicted pKa |
|---|---|
| Target Compound Data | 7.82 ± 0.10 |
| Comparator Or Baseline | Phenylboronic acid: pKa ≈ 8.8 |
| Quantified Difference | ≈ 1 log unit lower |
| Conditions | Predicted pKa (ACD/Labs or similar software) |
Why This Matters
Lower pKa may reduce the need for strong base in Suzuki couplings, minimizing side reactions and improving compatibility with base‑sensitive substrates.
- [1] Phenylboronic acid, Wikipedia. pKa ≈ 8.8. View Source
